(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, also known as (2R)-1-(tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, is a chemical compound with the molecular formula CHNO. It is classified as a piperazine derivative, which is notable for its applications in medicinal chemistry and organic synthesis. The compound is recognized for its potential therapeutic uses, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be sourced from various chemical suppliers and manufacturers, with a purity of approximately 97%. Its CAS number is 363192-62-5, and it is cataloged under multiple databases including PubChem and ChemSpider.
(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid falls under the category of organic compounds, specifically amines and carboxylic acids, due to its functional groups. It is further classified as a chiral compound due to the presence of a stereocenter in its piperazine ring.
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves several key steps:
The synthesis may utilize reagents such as carbon dioxide for carboxylation and standard organic solvents like dichloromethane or tetrahydrofuran. Reaction conditions such as temperature and pressure are optimized to enhance yield and selectivity.
The molecular structure of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. The stereochemistry at the piperazine nitrogen contributes to its chiral nature.
(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure high selectivity and yield. Catalysts may be employed to facilitate specific transformations.
The mechanism of action for (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid involves its interaction with biological targets, primarily through binding to receptors or enzymes relevant to its therapeutic applications.
Research indicates that compounds with similar structures may exhibit activity against various biological pathways, including neurotransmitter modulation and enzyme inhibition, suggesting potential uses in treating neurological disorders or metabolic diseases.
(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid has several scientific uses:
The construction of enantiomerically pure piperazine cores, particularly those with stereogenic centers at carbon atoms like the C2 and C4 positions in (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, relies heavily on chiral pool utilization or asymmetric induction. A prevalent strategy employs L- or D-amino acids as chiral templates. For instance, L-alanine serves as a starting material for introducing the C2-methyl substituent with defined stereochemistry. Ring closure via nucleophilic displacement or reductive amination forms the piperazine ring while preserving chiral integrity [6]. Alternative routes involve Smiles rearrangements or aza-Michael cyclizations of chiral diamines or amino alcohols. These transformations enable the fusion of heterocyclic systems with precise stereocontrol, as demonstrated in the synthesis of indazolo-piperazines where chiral diamines yield products with distinct relative configurations (e.g., cis or trans ring junctions) confirmed by 2D NMR (COSY, NOESY) [9].
Table 1: Stereoselective Methods for Piperazine Core Construction
Method | Chiral Source | Key Step | Stereochemical Outcome | Reference |
---|---|---|---|---|
Amino Acid Derivatization | L-Alanine | Reductive Amination | Retention of α-Center Chirality | [6] |
Lithiation-Trapping | N-Boc-N′-alkylpiperazine | sec-BuLi/TMEDA Deprotonation | Dynamic Thermodynamic Resolution | [3] |
Smiles/Aza-Michael | Chiral Diamines | DBU-Induced Rearrangement | Diastereomeric Ratios (~1:1 to 1.5:1) | [9] |
The tert-butoxycarbonyl (Boc) group is indispensable for regioselective piperazine modification, particularly in differentiating the two nitrogen atoms. Protection of the piperazine N1 nitrogen using di-tert-butyl dicarbonate (Boc₂O) under mild conditions (e.g., THF, 0°C to room temperature) occurs chemoselectively on the less sterically hindered nitrogen, leaving the N4 nitrogen available for further functionalization. This orthogonality is critical for introducing the C2-carboxylic acid moiety without epimerization [1] [5]. Key considerations include:
Table 2: Boc Protection and Deprotection Conditions
Step | Reagent | Conditions | Purpose | Chirality Impact |
---|---|---|---|---|
Protection | Boc₂O, Et₃N | THF, 0°C → RT, 12h | N1-Site Selectivity | No racemization |
Carboxylation | ClCOCOCl, NaOH | -30°C, pH control | C2-Carboxylic Acid Installation | Low epimerization risk |
Deprotection | TFA/DCM (1:1) | RT, 1–2h | Boc Removal for Further Manipulation | Potential epimerization if harsh |
Enantioselective synthesis of the target compound leverages chiral catalysts or auxiliaries to establish the C4-methyl stereocenter. Notable methodologies include:
Minimizing environmental impact in synthesizing this compound involves:
Table 3: Green Metrics for Synthetic Approaches
Method | PMIa | Solvent Intensity | Catalyst Loading | Key Advantage |
---|---|---|---|---|
SnAP Chemistry | ~15 | Low (neat or <2 mL/g) | None (stoich. Cu) | Convergent, modular |
Photoredox Arylation | ~8 | Moderate (MeCN) | 2–5 mol% Ir | Direct C–H functionalization |
Biocatalytic Reduction | ~5 | Aqueous buffer | 1–3 g/L enzyme | High selectivity, ambient temp |
a Process Mass Intensity (PMI) = Total materials used (g) / Product (g) [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: